Toxoflavin

Catalog No.
S545637
CAS No.
84-82-2
M.F
C7H7N5O2
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toxoflavin

CAS Number

84-82-2

Product Name

Toxoflavin

IUPAC Name

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3

InChI Key

SLGRAIAQIAUZAQ-UHFFFAOYSA-N

SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C

Solubility

Soluble in DMSO

Synonyms

1,6-dimethylpyrimido(5,4-E)-as- triazine-5,7(1H,6H)-dione, toxoflavin, xanthothricin

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C

Description

The exact mass of the compound Toxoflavin is 193.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyrimidotriazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of IRE1α in Cancer Research

    Scientific Field: Cancer Research

    Summary of Application: Toxoflavin (TXF) has been identified as a potent small molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α), a conserved endoplasmic reticulum (ER) stress sensor. .

    Methods of Application: The researchers used luciferase reporter systems to screen compounds that inhibited the IRE1α-XBP1s signaling pathway. .

    Results or Outcomes: Kinetic analysis showed that TXF caused time- and reducing reagent-dependent irreversible inhibition on IRE1α, implying that ROS might participate in the inhibition process. .

Degradation in Plant Pathology

Toxoflavin is a naturally occurring azapteridine compound produced by certain bacteria, particularly species of the genus Burkholderia. It is recognized as a phytotoxin, primarily associated with causing rice grain rot, thus impacting agricultural productivity. Structurally, toxoflavin consists of a triazine ring fused with a pyridine moiety, contributing to its biological activity and toxicity. The compound exhibits redox properties that can reduce cell viability, making it a significant factor in plant-pathogen interactions .

Toxoflavin's mechanism of action depends on the context. As a toxin, it disrupts cellular processes in plants, fungi, animals, and microorganisms []. The exact mechanism is still being elucidated, but it might involve inhibiting protein synthesis or disrupting cellular membranes [].

In its potential role as an antitumor agent, Toxoflavin seems to interfere with the Wnt signaling pathway, a crucial pathway in cell proliferation and differentiation []. It might achieve this by acting as an antagonist of the TCF4/β-catenin complex, a key player in the Wnt signaling cascade []. More research is needed to fully understand its antitumor potential.

That are crucial for its degradation and biological activity. One notable reaction involves its degradation by the enzyme toxoflavin lyase, which catalyzes the conversion of toxoflavin into a single product in the presence of reductants, manganese ions, and oxygen. This reaction is essential for understanding how plants can mitigate the effects of this phytotoxin .

Additionally, toxoflavin can be degraded in alkaline conditions; for instance, it is reported to degrade in 0.1% ammonia solution, leading to identifiable degradation products . The structural integrity of toxoflavin allows it to interact with various biological systems, facilitating both its toxicity and potential therapeutic applications.

Toxoflavin exhibits significant biological activity as a phytotoxin. Its primary mechanism involves the inhibition of cellular processes in plants, leading to symptoms such as wilting and decay. The compound's redox properties contribute to oxidative stress within plant cells, disrupting normal physiological functions . Furthermore, toxoflavin has been implicated in enhancing the virulence of Burkholderia species by suppressing plant immune responses .

The biological impact of toxoflavin extends beyond plants; it has been studied for its potential effects on human health due to its cytotoxic properties. Understanding these interactions is crucial for developing strategies to combat plant diseases caused by Burkholderia species.

The biosynthesis of toxoflavin involves a complex pathway characterized by several enzymatic steps. Recent studies have successfully reconstituted the biosynthetic pathway in Escherichia coli, identifying key intermediates such as ribityl-dedimethyl-toxoflavin. This pathway includes the action of specific methyltransferases that convert precursor molecules into toxoflavin through stepwise methylation processes .

The synthesis can also be influenced by environmental factors and the genetic makeup of the producing organism, which determines the efficiency and yield of toxoflavin production.

Toxoflavin's applications are primarily observed in agriculture and biotechnology. As a phytotoxin, it serves as a model compound for studying plant-pathogen interactions and developing biocontrol strategies against bacterial diseases in crops. Additionally, due to its cytotoxic properties, there is ongoing research into its potential use in cancer therapy and other medical applications where targeted cell death is beneficial .

Moreover, understanding its degradation pathways can lead to improved methods for managing soil health and mitigating the effects of bacterial toxins in agricultural settings.

Studies on the interactions involving toxoflavin have revealed its role in modulating plant immune responses. It has been shown that toxoflavin can interfere with signaling pathways that are crucial for plant defense mechanisms. For instance, research indicates that certain enzymes can degrade toxoflavin, potentially serving as an antivirulence strategy against Burkholderia-mediated diseases .

Additionally, investigations into how toxoflavin interacts with cellular components have provided insights into its mechanism of action at the molecular level.

Toxoflavin shares structural similarities with several other compounds known for their biological activity. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
ToxoflavinAzapteridinePhytotoxicityRedox properties leading to cell viability reduction
FervenulinAzapteridineAntimicrobial activityLess toxic compared to toxoflavin
Bongkrekic AcidFatty acid derivativeInhibitor of mitochondrial functionKnown for severe toxicity in humans
ReumycinAntibioticAntibacterialExhibits unique resistance mechanisms

Toxoflavin's distinct redox properties and specific interaction with plant cells set it apart from these compounds, making it a significant subject of study within phytopathology.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

193.05997448 g/mol

Monoisotopic Mass

193.05997448 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N5YI4IP1P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

84-82-2

Wikipedia

Toxoflavin

Dates

Modify: 2023-08-15
1: Chen G, Xie L, Liu BR. [Stem cell-targeted therapy--a new strategy for cancer treatment]. Zhonghua Zhong Liu Za Zhi. 2008 Nov;30(11):801-3. Review. Chinese. PubMed PMID: 19173821.
2: Katoh M, Katoh M. WNT signaling pathway and stem cell signaling network. Clin Cancer Res. 2007 Jul 15;13(14):4042-5. Review. PubMed PMID: 17634527.

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